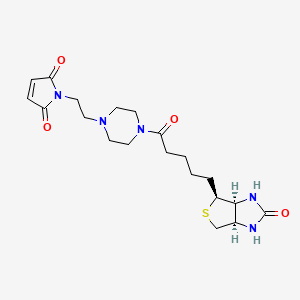
Biotin-PE-maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PE-maleimide: is a biotinylation reagent that is used to label proteins and other molecules containing sulfhydryl groups. This compound is particularly useful in biochemical and molecular biology applications due to its ability to form stable thioether bonds with thiol groups. The biotin moiety allows for strong binding to avidin or streptavidin, making it a valuable tool for various detection and purification methods.
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-PE-maleimide is synthesized through a series of chemical reactions that involve the conjugation of biotin to a maleimide group via a polyethylene glycol (PEG) spacer. The typical synthetic route involves the activation of biotin with a suitable activating agent, followed by the reaction with a maleimide-PEG derivative. The reaction conditions usually require a neutral to slightly basic pH (around 7-7.5) and are carried out in aqueous or organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Biotin-PE-maleimide primarily undergoes thiol-maleimide reactions, where the maleimide group reacts with sulfhydryl groups to form stable thioether bonds. This reaction is highly specific and efficient under neutral to slightly basic conditions (pH 6.5-7.5) .
Common Reagents and Conditions:
Reagents: Sulfhydryl-containing compounds such as cysteine residues in proteins.
Conditions: Neutral to slightly basic pH (6.5-7.5), aqueous or organic solvents like DMSO or DMF.
Major Products: The major product of the reaction is a biotinylated protein or peptide, where the biotin moiety is covalently attached to the protein via a stable thioether bond .
Scientific Research Applications
Chemistry: Biotin-PE-maleimide is used in various chemical applications for the biotinylation of molecules, which facilitates their detection and purification. It is particularly useful in affinity chromatography and enzyme-linked immunosorbent assays (ELISA) .
Biology: In biological research, this compound is used to label proteins, peptides, and other biomolecules. This labeling allows for the study of protein-protein interactions, cellular localization, and protein trafficking .
Medicine: In medical research, this compound is used in the development of diagnostic assays and therapeutic agents. The biotinylation of antibodies and other therapeutic proteins enhances their detection and purification, improving the efficacy of diagnostic tests and treatments .
Industry: In industrial applications, this compound is used in the production of biotinylated reagents and kits for research and diagnostic purposes. Its ability to form stable conjugates with proteins makes it a valuable tool in the biotechnology and pharmaceutical industries .
Mechanism of Action
Biotin-PE-maleimide exerts its effects through the formation of stable thioether bonds with sulfhydryl groups on proteins and other molecules. The maleimide group reacts specifically with thiol groups, forming a covalent bond that is stable under physiological conditions. The biotin moiety then allows for strong binding to avidin or streptavidin, facilitating the detection and purification of the biotinylated molecule .
Comparison with Similar Compounds
Maleimide-PEG-biotin: Similar to Biotin-PE-maleimide but with different PEG spacer lengths.
Iodoacetyl-PEG-biotin: Another biotinylation reagent that reacts with sulfhydryl groups but uses an iodoacetyl group instead of a maleimide group.
Pyridyldithiol-PEG-biotin: Reacts with sulfhydryl groups to form reversible disulfide bonds
Uniqueness: this compound is unique due to its specific reactivity with sulfhydryl groups and the stability of the thioether bonds it forms. The PEG spacer arm enhances the solubility and reduces steric hindrance, making it more efficient in biotinylation reactions compared to other similar compounds .
Properties
Molecular Formula |
C20H29N5O4S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[2-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]piperazin-1-yl]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H29N5O4S/c26-16(4-2-1-3-15-19-14(13-30-15)21-20(29)22-19)24-10-7-23(8-11-24)9-12-25-17(27)5-6-18(25)28/h5-6,14-15,19H,1-4,7-13H2,(H2,21,22,29)/t14-,15-,19-/m0/s1 |
InChI Key |
RJVIONPMLBWCHV-DOXZYTNZSA-N |
Isomeric SMILES |
C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



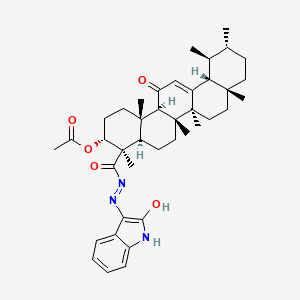
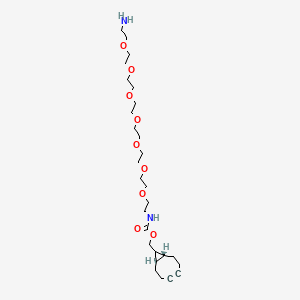
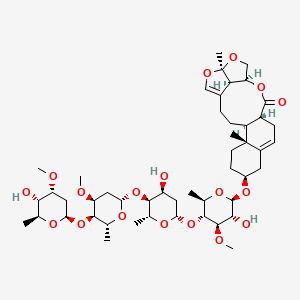
![3-[(1R,2R,4aS,6R,8aR)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-5-[(1R,2S,5R,6R)-2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl]-1,4-dihydroxypyridin-2-one](/img/structure/B12376004.png)
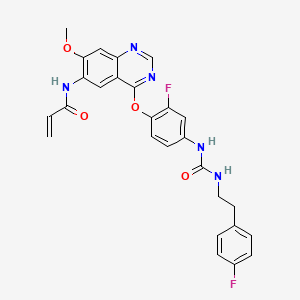
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)

![(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide](/img/structure/B12376040.png)

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12376047.png)
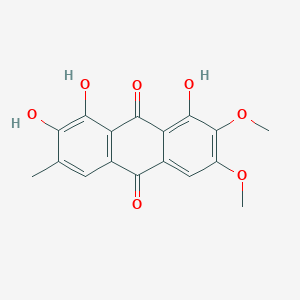
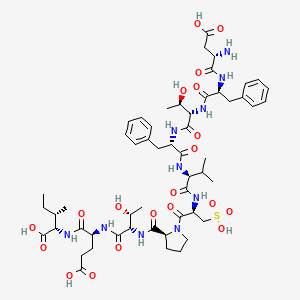
![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)
